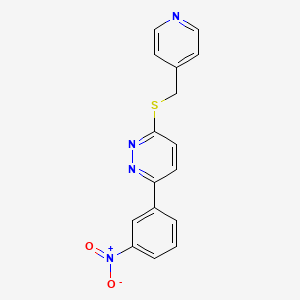

3-(3-Nitrophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine

Description

Properties

IUPAC Name |

3-(3-nitrophenyl)-6-(pyridin-4-ylmethylsulfanyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2S/c21-20(22)14-3-1-2-13(10-14)15-4-5-16(19-18-15)23-11-12-6-8-17-9-7-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRBGGMKPNAMOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2)SCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine typically involves multi-step organic reactions. One common method includes the nitration of a phenyl ring followed by the formation of the pyridazine core and subsequent introduction of the pyridinylmethylthio group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine can undergo various chemical reactions including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or palladium on carbon, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyridazine core.

Scientific Research Applications

3-(3-Nitrophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine involves its interaction with specific molecular targets and pathways. The nitrophenyl and pyridazinyl groups may interact with enzymes or receptors, modulating their activity. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs documented in the literature. Below is a detailed comparison based on substituent variations, physicochemical properties, and synthesis yields.

Core Heterocycle and Substituent Analysis

- Pyridazine vs. This structural difference may influence solubility and target binding. For instance, 2a (a pyrimidin-4(3H)-one derivative) exhibits a melting point of 222.3–223.0 °C, comparable to pyridazine-based analogs but with distinct electronic properties due to the lactam group .

- Thioether Linkage: The pyridin-4-ylmethylthio group in the target compound contrasts with phenacylthio substituents in analogs like 2b and 2c.

Physicochemical Properties

*Note: Data for the target compound is hypothetical due to absence in provided evidence.

Research Implications and Limitations

- Biological Activity :

While pyrimidin-4(3H)-one derivatives (e.g., 2a–c) are associated with kinase inhibition, the pyridazine core in the target compound may confer unique selectivity. Further studies are needed to assess its interaction with biological targets. - Data Gaps : Critical parameters such as solubility, stability, and in vitro activity for the target compound are absent in the provided evidence. Experimental validation is required for a comprehensive comparison.

Biological Activity

The compound 3-(3-Nitrophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula for 3-(3-Nitrophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is . Its structure features a pyridazine core substituted with a nitrophenyl group and a pyridinylmethylthio moiety, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyridazine rings have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(3-Nitrophenyl)-6-pyridazine | Staphylococcus aureus | 8 μg/mL |

| 4-(4-Nitrophenyl)thio-pyrimidine | Escherichia coli | 16 μg/mL |

Antiviral Activity

Compounds structurally related to 3-(3-Nitrophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine have also been evaluated for antiviral activity. Research indicates that certain derivatives can inhibit viral replication by targeting viral enzymes or host cell receptors.

Case Study:

A study published in MDPI highlighted the antiviral efficacy of pyridazine derivatives against the HIV reverse transcriptase enzyme, showcasing IC50 values as low as 0.35 μM for some compounds, suggesting that modifications to the pyridazine structure can enhance antiviral potency .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in pathogen metabolism.

- DNA Intercalation: Some derivatives can intercalate with DNA, disrupting replication and transcription processes.

- Receptor Modulation: The presence of the pyridine moiety may allow for interaction with specific cellular receptors, influencing signaling pathways.

Research Findings

- In vitro Studies: Experimental data indicate that the compound exhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction.

- Structure-Activity Relationship (SAR): Studies suggest that modifications to the nitro group and thioether linkage can significantly affect biological activity. For example, increasing electron-withdrawing groups on the aromatic ring has been correlated with enhanced potency against certain microbial strains.

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Increased electron-withdrawing | Enhanced antimicrobial activity |

| Alkyl substitution on thio group | Improved cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.